(2S,5R)-N-Boc-5-叔丁基吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

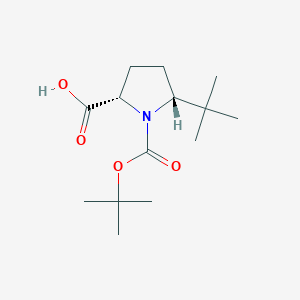

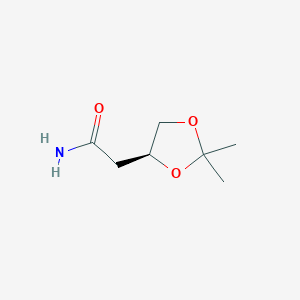

"(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid" is a chiral compound that may be used as a building block in the synthesis of peptides or as a chiral auxiliary in asymmetric synthesis due to its tert-butyl and Boc (tert-butoxycarbonyl) protected amine group.

Synthesis Analysis

The compound and its analogs can be synthesized through a series of chemical reactions starting from basic amino acid derivatives. For instance, various chiral auxiliaries and building blocks have been synthesized from L-alanine, involving resolution, benzylation, and methanolysis steps to obtain enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

Molecular structure and stereoselectivity are crucial in the synthesis of chiral compounds. Crystal structure analysis and computational studies provide insights into the conformation and configuration of molecules, which are essential for understanding their reactivity and interaction with other molecules (Jagtap et al., 2016).

Chemical Reactions and Properties

Chiral compounds like "(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid" participate in various chemical reactions, offering pathways to synthesize complex molecules. For instance, the addition of tert-butylcuprate to N-Boc-Δ5-dehydroprolinates has been utilized as a diastereoselective synthetic procedure, demonstrating high yields and selectivity (Wallén et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure. For example, the crystal structure of related compounds provides insight into the conformational preferences and potential applications in medicinal chemistry (Yuan et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. Protective groups like Boc are commonly used to protect amines during synthesis, facilitating various chemical transformations and the synthesis of peptides or complex organic molecules (Halab, Bélec, & Lubell, 2001).

科学研究应用

羧酸对生物催化剂的抑制

羧酸,例如 (2S,5R)-N-Boc-5-叔丁基吡咯烷-2-羧酸,在生物技术中至关重要,因为它们作为微生物抑制剂,可以影响生物可再生化学品的生产。这些酸以其对微生物(如大肠杆菌和酿酒酵母)的有效抑制作用而闻名,这些微生物用于发酵过程中。了解这些影响对于旨在增强微生物耐受性和工业性能的代谢工程策略至关重要 (Jarboe、Royce 和 Liu,2013)。

羧酸的液-液萃取

通过液-液萃取 (LLX) 从水流中回收羧酸是研究的重要领域,对生物基塑料的生产有影响。研究探索了包括离子液体在内的新溶剂,并改进了传统的溶剂系统,以提高羧酸回收过程的经济可行性。这项研究对于可持续的化学品生产和生物基材料的开发至关重要 (Sprakel 和 Schuur,2019)。

生物活性化合物及其衍生物

(2S,5R)-N-Boc-5-叔丁基吡咯烷-2-羧酸及其衍生物已被研究其作为生物活性化合物的潜力,应用范围从抗氧化剂到抗癌、抗菌和抗菌剂。该领域的研究重点是含有叔丁基的天然代谢物和合成化合物,探索它们在化妆品、农学和制药工业中的用途 (Dembitsky,2006)。

有机酸蒸气对铜的腐蚀

研究表明,羧酸会导致铜腐蚀,这对加工食品、纸张和木材等生物材料的行业有影响。了解羧酸腐蚀的机制对于在工业应用中制定预防策略至关重要 (Bastidas 和 La Iglesia,2007)。

植物的防御机制

对植物中脯氨酸和吡咯啉-5-羧酸盐 (P5C) 代谢的研究,尤其是在病原体感染和非生物胁迫期间,表明 (2S,5R)-N-Boc-5-叔丁基吡咯烷-2-羧酸等化合物可能在植物防御机制中发挥作用。这一研究领域对农业有影响,特别是在增强作物对病原体和环境胁迫的抵抗力方面 (Qamar、Mysore 和 Senthil-Kumar,2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S,5R)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLVEFJKWRNHB-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

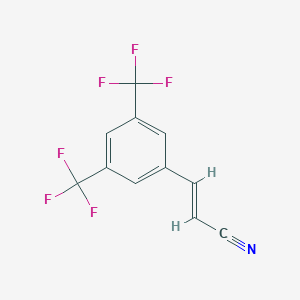

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)

![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)